molecular formula C11H20O10 B049699 6-O-(beta-D-xylopyranosyl)-D-glucopyranose CAS No. 26531-85-1

6-O-(beta-D-xylopyranosyl)-D-glucopyranose

Cat. No.: B049699
CAS No.: 26531-85-1
M. Wt: 312.27 g/mol
InChI Key: XOPPYWGGTZVUFP-DLWPFLMGSA-N
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Description

6-O-(beta-D-xylopyranosyl)-D-glucopyranose is a disaccharide derivative consisting of a beta-D-glucopyranoside that has a beta-D-xylopyranosyl residue attached at position 6 . This compound is a type of carbohydrate derivative and is known for its structural uniqueness and biological significance.

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in the metabolism of xylan, a type of hemicellulose . Xylan is a linear polymer of β-D-xylopyranosyl units linked by (1–4) glycosidic bonds . The enzymes involved in the hydrolysis of xylan, such as endo-1,4-β-xylanase and β-xylosidase, may interact with 6-O-(beta-D-xylopyranosyl)-D-glucopyranose .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that similar compounds can have significant effects on cells. For example, Astragaloside IV, a compound that also contains a β-D-xylopyranosyl-β-D-glucopyranoside structure, has been shown to inhibit spontaneous synaptic transmission and synchronized Ca2+ oscillations in hippocampal neurons .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that similar compounds can interact with various biomolecules. For example, two glycosyltransferases from Camellia sinensis, UGT85K11 and UGT94P1, have been shown to convert volatile organic compounds into β-primeverosides by sequential glucosylation and xylosylation, respectively .

Temporal Effects in Laboratory Settings

It is known that similar compounds can be stable and have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can have significant effects in animal models .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds can be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(beta-D-xylopyranosyl)-D-glucopyranose typically involves the glycosylation of D-glucose with D-xylose. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve the extraction of natural sources followed by chemical modification. The compound can be isolated from plants or other natural sources and then subjected to glycosylation reactions to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-O-(beta-D-xylopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

Scientific Research Applications

6-O-(beta-D-xylopyranosyl)-D-glucopyranose has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-(beta-D-xylopyranosyl)-D-glucopyranose is unique due to its specific glycosylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

CAS No.

26531-85-1

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal

InChI

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1

InChI Key

XOPPYWGGTZVUFP-DLWPFLMGSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O

Appearance

Powder

Synonyms

6-(β-D-Xylosido)-D-glucose;  6-O-β-D-xylopyranosyl-D-glucose; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
Reactant of Route 2
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
Reactant of Route 3
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
Reactant of Route 4
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
Reactant of Route 5
6-O-(beta-D-xylopyranosyl)-D-glucopyranose
Reactant of Route 6
6-O-(beta-D-xylopyranosyl)-D-glucopyranose

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